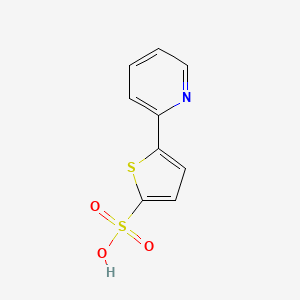
5-(Pyridin-2-yl)thiophene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-2-yl)thiophene-2-sulfonic acid is a heterocyclic compound that combines a pyridine ring and a thiophene ring, both of which are fused with a sulfonic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)thiophene-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)thiophene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl chloride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
5-(Pyridin-2-yl)thiophene-2-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-(Pyridin-2-yl)thiophene and 5-(Pyridin-2-yl)thiophene-2-thiocarboxamide share structural similarities.
Pyridine derivatives: Compounds such as nicotinic acid and its derivatives also exhibit similar chemical properties.
Uniqueness
What sets 5-(Pyridin-2-yl)thiophene-2-sulfonic acid apart is its unique combination of a pyridine ring, a thiophene ring, and a sulfonic acid group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Biological Activity
5-(Pyridin-2-yl)thiophene-2-sulfonic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies and research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a pyridine moiety and a sulfonic acid group. The presence of these functional groups contributes to its ability to interact with various biological targets, potentially leading to therapeutic applications.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Research has indicated that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial strains. For instance, studies on related sulfonamide compounds have shown significant inhibition against various pathogens, indicating that this compound may possess similar effects .
- Anticancer Properties :
- Histone Deacetylase Inhibition :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonic acid group may facilitate interactions with enzyme active sites, inhibiting their function. For example, sulfonamide derivatives have been documented to inhibit specific enzymes involved in bacterial growth and proliferation .
- Receptor Modulation : The pyridine moiety can interact with various receptors, modulating signaling pathways that are pivotal in disease processes such as cancer and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| HDAC Inhibition | Modulation of histone acetylation |
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial properties of related thiophene derivatives revealed that certain substitutions enhanced their activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be optimized for similar effects through structural modifications.
Case Study: Cancer Cell Line Studies
In vitro studies on compounds with similar structures showed promising results in inhibiting the proliferation of various cancer cell lines. These findings support further investigation into the potential use of this compound as an anticancer agent.
Properties
Molecular Formula |
C9H7NO3S2 |
|---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
5-pyridin-2-ylthiophene-2-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,13)9-5-4-8(14-9)7-3-1-2-6-10-7/h1-6H,(H,11,12,13) |
InChI Key |
QWZZUZAIHNZLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















